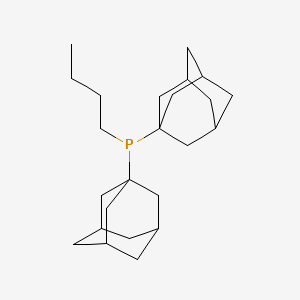
Butyldi-1-adamantylphosphin
Übersicht
Beschreibung
Butyldi-1-adamantylphosphine is a novel phosphine ligand . It can be used as a catalyst . The molecular formula of Butyldi-1-adamantylphosphine is C24H39P .
Synthesis Analysis
There are two main synthetic methods for Butyldi-1-adamantylphosphine . The first method involves adding phosphonium salt to a cooled solution of Et3N in di-n-butyl ether . The second method involves using Cu (OTf) 2 and diphenylphosphine oxide .Molecular Structure Analysis
The molecular formula of Butyldi-1-adamantylphosphine is C24H39P . The average mass is 358.540 Da and the monoisotopic mass is 358.278931 Da .Chemical Reactions Analysis
Butyldi-1-adamantylphosphine is a ligand for the Pd-catalyzed Suzuki coupling reaction .Physical and Chemical Properties Analysis
Butyldi-1-adamantylphosphine is a white to yellow solid with a melting point of 100°C . The estimated boiling point is 449.6±12.0°C .Wissenschaftliche Forschungsanwendungen
Synthese neuer Phosphinliganden
Butyldi-1-adamantylphosphin: ist ein Vorläufer bei der Synthese neuer Phosphinliganden. Diese Liganden sind entscheidend für die Herstellung komplexer Moleküle für die Pharmaindustrie und die Materialwissenschaften. Die sperrigen Adamantylgruppen der Verbindung sorgen für sterische Hinderung, was sich in katalytischen Kreisläufen als vorteilhaft erweisen kann, indem die Reaktivität und Selektivität des Katalysators beeinflusst wird .
Palladium-katalysierte Heck-Reaktion
In der organischen Chemie ist die Heck-Reaktion eine Methode zur Kupplung von Arylhalogeniden mit Alkenen in Gegenwart einer Base und eines Palladiumkatalysators. This compound dient als Ligand in dieser Reaktion und erleichtert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer organischer Strukturen entscheidend sind .
Arylierung von Benzoesäuren
Der Arylierungsprozess beinhaltet die Einführung einer Arylgruppe in ein Molekül. This compound wird als Ligand bei der Arylierung von Benzoesäuren verwendet, einem wichtigen Schritt bei der Synthese verschiedener aromatischer Verbindungen, einschließlich derer, die in Farbstoffen, Pharmazeutika und Agrochemikalien verwendet werden .
Formylierung von Arylbromiden
Die Formylierung ist die Einführung einer Formylgruppe in ein Molekül. This compound wirkt als Ligand bei der Formylierung von Arylbromiden, einer Reaktion, die für die Synthese von Aldehyden wichtig ist. Aldehyde sind grundlegende Zwischenprodukte in der organischen Synthese und finden Anwendung in der Duft- und Aromaindustrie .
Nickel-katalysierte denitrogenative Alkininsertion
Diese Anwendung umfasst nickelkatalysierte Reaktionen, bei denen This compound als Ligand verwendet wird. Der Prozess ermöglicht die Insertion von Alkinen in Moleküle, eine wertvolle Transformation bei der Synthese komplexer organischer Moleküle, einschließlich Naturstoffen und Pharmazeutika .
Ligand für übergangsmetallkatalysierte Reaktionen
Übergangsmetallkatalysierte Reaktionen sind von entscheidender Bedeutung in der modernen synthetischen Chemie. This compound wird als Ligand in verschiedenen übergangsmetallkatalysierten Reaktionen eingesetzt, die die Reaktivität und Selektivität des Metallzentrums verbessern, was für die Entwicklung neuer katalytischer Prozesse unerlässlich ist .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Butyldi-1-adamantylphosphine is primarily targeted as a catalyst in chemical reactions . It is an electron-rich phosphine ligand that is used in palladium-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of Butyldi-1-adamantylphosphine involves its interaction with palladium in catalyzing cross-coupling reactions . As an electron-rich phosphine ligand, it enhances the efficiency of these reactions, such as the Heck and Suzuki coupling reactions .
Biochemical Pathways
The biochemical pathways affected by Butyldi-1-adamantylphosphine are primarily those involved in cross-coupling reactions . The compound’s role as a catalyst in these reactions leads to the formation of new chemical bonds, affecting the downstream synthesis of various organic compounds.
Pharmacokinetics
Its physicochemical properties suggest that it is a solid at room temperature, with a melting point of 100°c and an estimated boiling point of 4496±120°C . These properties may impact its bioavailability in potential applications.
Result of Action
The molecular and cellular effects of Butyldi-1-adamantylphosphine’s action are seen in the successful completion of cross-coupling reactions . By acting as a catalyst, it facilitates the formation of new chemical bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Butyldi-1-adamantylphosphine can be influenced by environmental factors. For instance, it is sensitive to air , suggesting that its storage and use should be in an inert atmosphere to maintain its stability and effectiveness. Furthermore, the temperature can also affect its state and reactivity, as it is a solid at room temperature with specific melting and boiling points .
Biochemische Analyse
Biochemical Properties
Butyldi-1-adamantylphosphine plays a significant role in biochemical reactions, particularly as a ligand in palladium-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s bulky and electron-rich phosphine ligand structure allows it to effectively stabilize palladium complexes, enhancing their catalytic activity . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis, making Butyldi-1-adamantylphosphine an essential component in biochemical research and industrial applications .
Cellular Effects
Butyldi-1-adamantylphosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with palladium complexes can affect the activity of enzymes involved in these processes . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, Butyldi-1-adamantylphosphine may impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Butyldi-1-adamantylphosphine exerts its effects through binding interactions with palladium complexes. These interactions enhance the catalytic activity of palladium, facilitating various biochemical reactions . The compound’s bulky and electron-rich structure allows it to stabilize palladium intermediates, preventing their decomposition and ensuring efficient catalysis . This stabilization is achieved through the formation of strong coordination bonds between the phosphine ligand and the palladium center .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyldi-1-adamantylphosphine can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of Butyldi-1-adamantylphosphine, reducing its effectiveness in biochemical reactions . Long-term studies have shown that the compound can maintain its catalytic activity for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Butyldi-1-adamantylphosphine vary with different dosages in animal models. At low doses, the compound can effectively facilitate palladium-catalyzed reactions without causing significant toxicity . At higher doses, Butyldi-1-adamantylphosphine may exhibit toxic effects, including adverse impacts on liver and kidney function . These toxic effects are likely due to the accumulation of palladium complexes in these organs, leading to cellular damage and impaired function .
Metabolic Pathways
Butyldi-1-adamantylphosphine is involved in various metabolic pathways, particularly those related to palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Butyldi-1-adamantylphosphine can enhance the activity of enzymes involved in carbon-carbon bond formation, leading to increased production of specific metabolites .
Transport and Distribution
Within cells and tissues, Butyldi-1-adamantylphosphine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s bulky structure may also influence its transport and distribution, affecting its overall activity and function .
Subcellular Localization
Butyldi-1-adamantylphosphine exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Butyldi-1-adamantylphosphine may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in biochemical reactions . This localization is crucial for the compound’s effectiveness in facilitating palladium-catalyzed reactions and other cellular processes .
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWUNNIRKDDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463920 | |
| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321921-71-5 | |
| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldi(1-adamantanyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?
A: Butyldi-1-adamantylphosphine acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of Butyldi-1-adamantylphosphine likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.
Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?
A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of Butyldi-1-adamantylphosphine to these other ligands would be valuable to understand its advantages and disadvantages.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



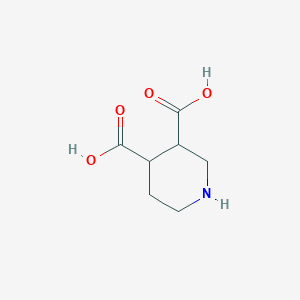
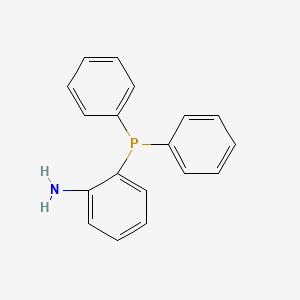


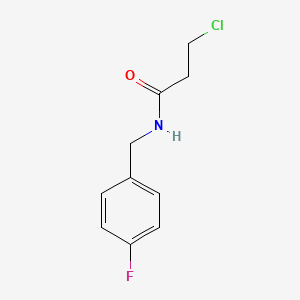
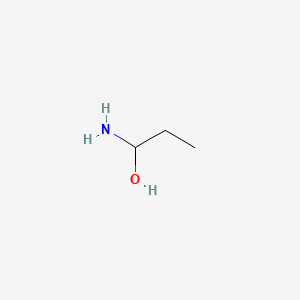


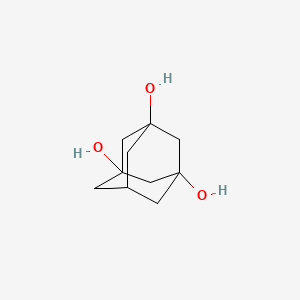
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

